2-Chloro-7-methyl-7H-purin-8(9H)-one
Overview
Description
“2-Chloro-7-methyl-7H-purin-8(9H)-one” is a research chemical with the CAS number 1273315-19-7 . It has a molecular weight of 184.58 and a molecular formula of C6H5ClN4O .
Molecular Structure Analysis
The molecular structure of “2-Chloro-7-methyl-7H-purin-8(9H)-one” can be represented by the canonical SMILES string: CN1C2=CN=C(N=C2NC1=O)Cl . This represents the connectivity of atoms in the molecule but does not provide 3D structural information.Scientific Research Applications
For detailed information and further reading on the applications of 2-Chloro-7-methyl-7H-purin-8(9H)-one in scientific research, particularly in the context of nucleic acid chemistry and molecular interactions, please refer to the following study:
- Person, W., Szczepaniak, K., Szcześniak, M., Kwiatkowski, J. S., Hernandez, L., & Czerminski, R. (1989). Tautomerism of nucleic acid bases and the effect of molecular interactions on tautomeric equilibria. Journal of Molecular Structure, 194, 239-258. Link to the studyThis study provides insights into the fundamental chemical properties and the scientific relevance of compounds like 2-Chloro-7-methyl-7H-purin-8(9H)-one, highlighting its role in understanding molecular interactions and stability in biological systems.
Safety and Hazards
“2-Chloro-7-methyl-7H-purin-8(9H)-one” is classified as dangerous with the signal word “Danger” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 . The hazard statements include H301, H311, and H331 .
properties
IUPAC Name |
2-chloro-7-methyl-9H-purin-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-11-3-2-8-5(7)9-4(3)10-6(11)12/h2H,1H3,(H,8,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAAEGXEHWCCPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C(N=C2NC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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